Ethyl 3-chloro-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
Ethyl 3-chloro-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound with the molecular formula C11H12ClN3O2. This compound is part of the pyrazolo[1,5-a]pyrimidine family, known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of Ethyl 3-chloro-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate typically involves the reaction of 3-chloro-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid with ethanol in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture for several hours to ensure complete esterification . Industrial production methods may involve similar synthetic routes but optimized for larger scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
Ethyl 3-chloro-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may exhibit distinct biological activities.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, and reducing agents like lithium aluminum hydride for reduction reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethyl 3-chloro-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for designing biologically active molecules, including potential drugs for various diseases.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential therapeutic effects.
Industrial Applications: It is used in the synthesis of other complex organic molecules, which may have applications in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 3-chloro-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets in biological systems. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific derivative and its application .
Comparison with Similar Compounds
Ethyl 3-chloro-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate can be compared with other similar compounds such as:
Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate: Similar structure but different substitution pattern.
Ethyl 3-cyano-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate: Contains a cyano group instead of a chlorine atom.
Ethyl 2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate: Lacks the chlorine atom, which may affect its reactivity and biological activity.
Biological Activity
Ethyl 3-chloro-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate (CAS Number: 203587-59-1) is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its diverse biological activities. This article reviews its biological activity, including potential therapeutic applications, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C11H12ClN3O2
- Molecular Weight : 253.69 g/mol
- Density : Approximately 1.38 g/cm³ (predicted)
- pKa : -1.43 (predicted)
This compound is characterized by its ability to undergo nucleophilic substitutions due to the presence of the chloro group. This reactivity allows for the formation of various derivatives that may exhibit enhanced biological activity. Notably, the compound has shown promise in several areas:
- Antitumor Activity : Pyrazolo[1,5-a]pyrimidines have been linked to significant antitumor effects through inhibition of key targets such as BRAF(V600E) and EGFR . this compound could potentially act on similar pathways.
- Anti-inflammatory Properties : Preliminary studies indicate that derivatives of pyrazolo[1,5-a]pyrimidines exhibit anti-inflammatory effects, contributing to their therapeutic potential in inflammatory diseases .
Structure-Activity Relationships (SAR)
Research into SAR has revealed that modifications to the pyrazolo[1,5-a]pyrimidine scaffold can significantly impact biological activity. For example:
Compound Name | CAS Number | Unique Features |
---|---|---|
Ethyl 2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate | 162286-54-6 | Lacks chlorine substitution |
3-Chloro-5,7-dimethylpyrazolo[1,5-a]pyrimidine | N/A | Different substitution pattern affecting activity |
Ethyl 4-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate | N/A | Variation in methyl substitution |
These comparisons highlight how structural variations can lead to different pharmacological properties and therapeutic applications.
Antitumor Studies
In a recent study focusing on pyrazole derivatives, this compound was evaluated for its inhibitory effects on cancer cell lines. The compound demonstrated significant cytotoxicity against several tumor types in vitro. Further investigations are needed to elucidate its mechanism of action and potential as a lead compound for drug development .
Antimicrobial Activity
Research has indicated that certain pyrazole derivatives possess antimicrobial properties. A related compound showed promising results against bacterial strains, suggesting that this compound may also exhibit similar activities. In vitro assays are recommended to confirm these effects and explore potential applications in treating infections .
Properties
IUPAC Name |
ethyl 3-chloro-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O2/c1-4-17-11(16)8-5-13-10-9(12)6(2)14-15(10)7(8)3/h5H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFRKBKBZXLIYHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2C(=C(C(=N2)C)Cl)N=C1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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